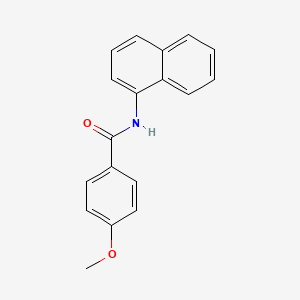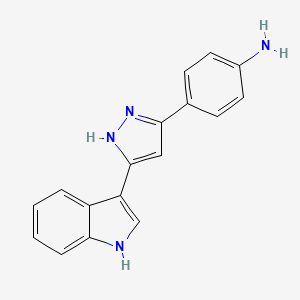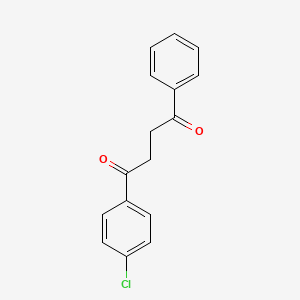
4-Methoxy-N-naphthalen-1-yl-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-N-naphthalen-1-yl-benzamide is an organic compound with the molecular formula C18H15NO2 It is characterized by the presence of a methoxy group attached to the benzene ring and a naphthalene moiety linked to the benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-naphthalen-1-yl-benzamide typically involves the reaction of 4-methoxybenzoic acid with naphthalen-1-amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-N-naphthalen-1-yl-benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: 4-Hydroxy-N-naphthalen-1-yl-benzamide.
Reduction: 4-Methoxy-N-naphthalen-1-yl-benzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: It has been investigated for its potential as an anti-tubercular agent. The compound’s structure allows it to interact with biological targets, making it a candidate for drug development.
Materials Science: The compound’s aromatic structure makes it suitable for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It has been used in studies to understand its interactions with various enzymes and receptors, providing insights into its biological activity.
Mécanisme D'action
The mechanism of action of 4-Methoxy-N-naphthalen-1-yl-benzamide involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, it is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis . The compound may bind to enzymes involved in the biosynthesis of essential cell wall components, leading to the disruption of bacterial growth and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-naphthalen-1-yl-benzamide: Lacks the methoxy group, which may affect its solubility and reactivity.
4-Methyl-N-naphthalen-1-yl-benzamide: Contains a methyl group instead of a methoxy group, leading to different electronic and steric properties.
4-Hydroxy-N-naphthalen-1-yl-benzamide: Contains a hydroxyl group instead of a methoxy group, which can influence its hydrogen bonding capabilities.
Uniqueness
4-Methoxy-N-naphthalen-1-yl-benzamide is unique due to the presence of the methoxy group, which can enhance its solubility in organic solvents and influence its reactivity in chemical reactions. This functional group also contributes to the compound’s potential biological activity, making it a valuable molecule for further research and development.
Propriétés
Numéro CAS |
63295-63-6 |
|---|---|
Formule moléculaire |
C18H15NO2 |
Poids moléculaire |
277.3 g/mol |
Nom IUPAC |
4-methoxy-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C18H15NO2/c1-21-15-11-9-14(10-12-15)18(20)19-17-8-4-6-13-5-2-3-7-16(13)17/h2-12H,1H3,(H,19,20) |
Clé InChI |
OHTOZIGJSMXGDB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Solubilité |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Fluoro-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B11846571.png)



![6,8-Difluoro-1-iodoimidazo[1,5-A]pyridine](/img/structure/B11846600.png)


![4-Amino-5-chloro-6'-methoxy-[2,3'-bipyridine]-6-carboxylic acid](/img/structure/B11846619.png)
![1-Phenyl[1]benzopyrano[3,2-d][1,2]oxazin-10(4H)-one](/img/structure/B11846622.png)




